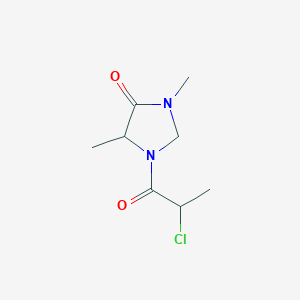
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorinated propanoyl group attached to an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one typically involves the reaction of 2-chloropropionyl chloride with 3,5-dimethylimidazolidin-4-one. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Preparation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride.
Reaction with 3,5-dimethylimidazolidin-4-one: The 2-chloropropionyl chloride is then reacted with 3,5-dimethylimidazolidin-4-one in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk chlorination: Using large-scale chlorination reactors to produce 2-chloropropionyl chloride.
Continuous reaction systems: Employing continuous flow reactors to ensure consistent product quality and high throughput.
化学反应分析
Types of Reactions
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and imidazolidinone.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction reactions: Commonly use reducing agents such as lithium aluminium hydride or sodium borohydride.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Produces various substituted imidazolidinones.
Reduction: Yields alcohol derivatives.
Hydrolysis: Results in the formation of 2-chloropropanoic acid and 3,5-dimethylimidazolidin-4-one.
科学研究应用
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloropropanoyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one exerts its effects involves the interaction of its chloropropanoyl group with various molecular targets. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the electrophilic nature of the chloropropanoyl group, which can form covalent bonds with nucleophilic sites on target molecules.
相似化合物的比较
Similar Compounds
2-Chloropropionic acid: Shares the chloropropanoyl group but lacks the imidazolidinone ring.
2-Chloropropionyl chloride: A precursor in the synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one.
Uniqueness
This compound is unique due to the presence of both the chloropropanoyl group and the imidazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(2-chloropropanoyl)-3,5-dimethylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)7(12)11-4-10(3)8(13)6(11)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMLCJILGCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1C(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














